Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate
Overview
Description
Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C8H17NO3 . It is a powder in physical form . The compound has a molecular weight of 175.23 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves a reduction method for the erythro isomer and an inversion method for the threo isomer . The erythro isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer was effectively converted into its threo isomer with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO3/c1-7(2,3)12-6(10)8(4,11)5-9/h11H,5,9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis Applications
- Total Synthesis of Cryptophycin-24 (Arenastatin A): The compound has been utilized in the synthesis of cryptophycins, particularly in creating a significant component for cryptophycin-24 (arenastatin A), demonstrating its role in synthesizing complex molecular structures with potential bioactivity (Eggen et al., 2000).
- Asymmetric Synthesis of 3,6-Dideoxy-3-amino-L-talose: It also finds application in the highly diastereoselective synthesis of sugar analogs, showcasing its versatility in creating stereochemically complex molecules (Csatayová et al., 2011).
- Enantioselective Synthesis of β-Alanine Derivatives: The compound has been used in synthesizing β-analogues of aromatic amino acids, indicating its importance in producing enantiomerically enriched amino acids (Arvanitis et al., 1998).
Material Science and Catalysis
- Chemoselective Synthesis of 2H-Chromene or Coumarin Derivatives: Its reactivity has been exploited in chemoselective synthesis methods, offering pathways to produce 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts (Faridoon et al., 2015).
- Versatile Intermediates for Asymmetric Synthesis of Amines: It serves as a precursor in the preparation of N-tert-butanesulfinyl imines, showcasing its utility in asymmetric amine synthesis, highlighting its role in chiral chemistry and catalysis (Ellman et al., 2002).
Biochemistry and Chemical Biology
- Tag for High-Molecular-Weight Systems: An unnatural amino acid derivative, O-tert-Butyltyrosine, has been used as an NMR tag for studying high-molecular-weight systems and measuring ligand-binding affinities, suggesting applications in structural biology and drug discovery (Chen et al., 2015).
Mechanism of Action
Mode of Action
It is known that the tert-butyl group in organic compounds can act as a strong, non-nucleophilic base, readily abstracting acidic protons from substrates . Its steric bulk inhibits the group from participating in nucleophilic substitution .
Biochemical Pathways
The compound’s structure suggests it may participate in reactions at the benzylic position, which could involve free radical bromination, nucleophilic substitution, or oxidation .
Pharmacokinetics
It is known that tert-butyl alcohol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets. For instance, the compound is typically stored at a temperature of 4 degrees Celsius .
Properties
IUPAC Name |
tert-butyl 3-amino-2-hydroxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-7(2,3)12-6(10)8(4,11)5-9/h11H,5,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTIYVJWKYSYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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